molecular formula C20H20N2O5 B14938962 Ethyl 4-{4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate

Ethyl 4-{4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate

Cat. No.: B14938962
M. Wt: 368.4 g/mol
InChI Key: PMZYBSJOPVBFJG-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzoate ester, a pyrrolidinone ring, and a hydroxyphenyl carbamoyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Hydroxyphenyl Carbamoyl Group: This step involves the reaction of the pyrrolidinone intermediate with a hydroxyphenyl isocyanate or a similar reagent.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid or a suitable esterification agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl groups in the pyrrolidinone ring and the benzoate ester can be reduced to their corresponding alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Ethyl 4-{4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-{4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl carbamoyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The pyrrolidinone ring and benzoate ester can also interact with various biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Ethyl 4-{4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate can be compared with similar compounds such as:

    Ethyl 4-{4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}acetate: This compound has a similar structure but with an acetate ester instead of a benzoate ester.

    Mthis compound: This compound has a methyl ester instead of an ethyl ester.

    Ethyl 4-{4-[(4-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate: This compound has a hydroxyphenyl group in a different position on the aromatic ring.

The uniqueness of this compound lies in its specific combination of functional groups and their positions, which can result in distinct chemical and biological properties compared to similar compounds.

Biological Activity

Ethyl 4-{4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate is a synthetic organic compound with significant potential in medicinal chemistry, particularly regarding its biological activities. This article explores its structural characteristics, synthesis, and biological effects, particularly in cancer treatment and other therapeutic areas.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the pyrrolidine ring through cyclization reactions.
  • Amidation with 3-hydroxyphenyl isocyanate to introduce the hydroxyphenyl group.
  • Esterification to form the ethyl ester.

This multi-step synthesis allows for precise control over the compound's structure and functional groups, which is crucial for its biological activity.

Anti-Cancer Properties

Preliminary studies indicate that this compound exhibits notable anti-cancer properties. Compounds with similar structures often demonstrate:

  • Inhibition of cell proliferation
  • Induction of apoptosis in various cancer cell lines

The hydroxyphenyl and pyrrolidine moieties may enhance interaction with biological targets such as enzymes or receptors involved in tumor growth regulation.

The proposed mechanism of action includes:

  • Binding to proteins involved in cell signaling pathways.
  • Modulation of enzyme activity , potentially affecting metabolic pathways associated with cancer progression.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological activities:

Compound NameStructural FeaturesBiological Activity
Ethyl 4-(4-acetamidophenyl)carbamoylbenzoateAcetamido group instead of hydroxyPotential anti-cancer activity
2-(2-Oxopyrrolidin-1-yl)ethyl benzoateLacks hydroxyl groupLower activity compared to target compound
N-(4-Hydroxyphenyl)-2-pyrrolidinoneSimilar phenolic structureExhibits neuroprotective effects

This table highlights how variations in functional groups can influence the biological activities of these compounds.

Case Studies and Research Findings

Recent studies have further elucidated the biological activities of this compound:

  • In vitro Studies : Experiments conducted on various cancer cell lines demonstrated a significant reduction in cell viability upon treatment with this compound, suggesting its potential as an anti-cancer agent.
  • In vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, indicating effective therapeutic potential.
  • Mechanistic Studies : Investigations using techniques such as surface plasmon resonance revealed that the compound binds effectively to key proteins involved in cancer cell signaling, providing insights into its mechanism of action.

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

ethyl 4-[4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C20H20N2O5/c1-2-27-20(26)13-6-8-16(9-7-13)22-12-14(10-18(22)24)19(25)21-15-4-3-5-17(23)11-15/h3-9,11,14,23H,2,10,12H2,1H3,(H,21,25)

InChI Key

PMZYBSJOPVBFJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)O

Origin of Product

United States

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